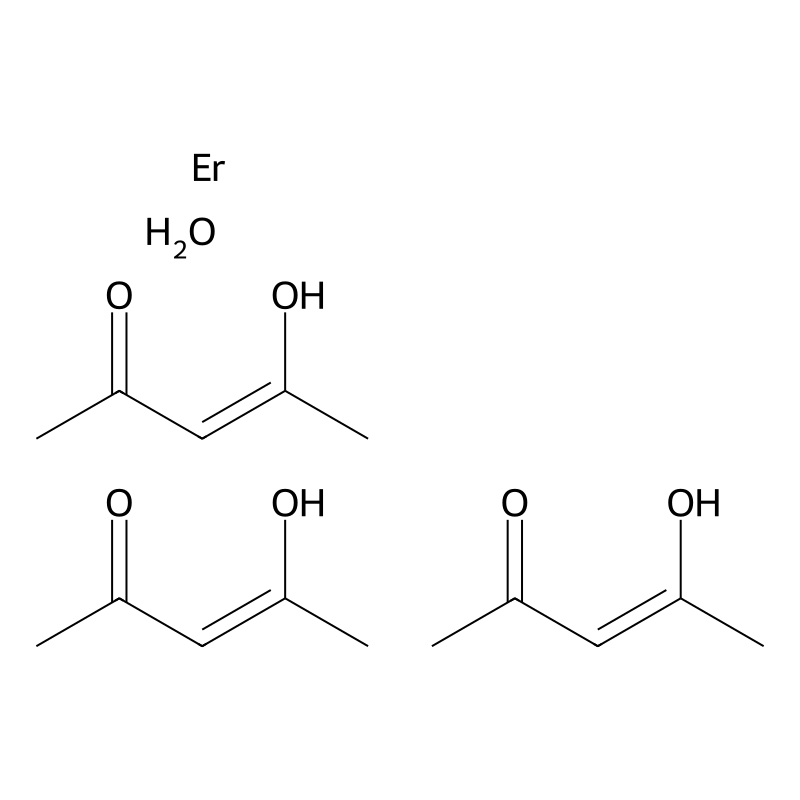

Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Luminescent Material Research

Er(III)(acac)3 exhibits strong green luminescence, making it a valuable material for research in luminescence-based applications. It can be incorporated into various matrices, such as polymers, ceramics, and nanoparticles, to develop:

- Light-emitting diodes (LEDs): Er(III)(acac)3 can be doped into host materials to create upconversion LEDs, which convert lower-energy light (infrared or ultraviolet) into higher-energy visible light.

- Biomedical imaging: Due to its near-infrared emission, Er(III)(acac)3 has potential applications in bioimaging techniques such as upconversion luminescence imaging (UCLI) for in vivo diagnostics.

Catalyst Research

Er(III)(acac)3 shows catalytic activity in various organic reactions, including:

- Lewis acid catalysis: Er(III)(acac)3 acts as a Lewis acid catalyst, facilitating reactions involving the formation and cleavage of covalent bonds.

- Polymerization reactions: Er(III)(acac)3 can be used as a catalyst for the controlled polymerization of various monomers, allowing the development of well-defined polymers with desired properties.

Material Science Research

Er(III)(acac)3 finds applications in material science research due to its unique properties:

- Precursor for thin-film deposition: Er(III)(acac)3 can be used as a precursor for the deposition of erbium-containing thin films using techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). These films have potential applications in electronic devices, solar cells, and sensors.

- Doping agent: Er(III)(acac)3 can be doped into various materials to modify their optical and magnetic properties. For example, doping Er(III)(acac)3 into yttrium aluminum garnet (YAG) crystals can create laser materials with specific emission wavelengths.

Biological Applications

Er(III)(acac)3 has shown promising biological activities in recent studies, including:

- Anti-tumor properties: Studies suggest Er(III)(acac)3 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

- Antimicrobial activity: Er(III)(acac)3 exhibits antibacterial and antifungal activity against various pathogens, indicating potential applications in the development of new antimicrobial agents.

This compound belongs to a class of complexes known as lanthanide metal β-diketonates. It is synthesized by reacting erbium salts (like ErCl3) with 2,4-pentanedione (acetylacetone) []. Erbium tris(acetylacetonate) hydrate is significant in scientific research due to its unique properties, including luminescence (light emission) and potential applications in catalysis, biomedicine, and material science [].

Molecular Structure Analysis

The molecule features a central erbium (Er) ion coordinated by three 2,4-pentanedionato (acac) ligands. Each acac ligand binds to the Er ion through two oxygen atoms (kO,kO') forming a six-membered chelate ring. Additionally, a water molecule (hydrate) is associated with the complex []. This structure allows for interesting electronic transitions within the Er ion, giving rise to its luminescent properties [].

Chemical Reactions Analysis

Synthesis:

A common method for synthesizing Erbium tris(acetylacetonate) hydrate involves the reaction of erbium chloride (ErCl3) with acetylacetone (acac) in a suitable solvent like ethanol under reflux conditions. The balanced chemical equation for this reaction is:

ErCl3 + 3 acac + H2O → Er(acac)3•H2O + 3 HCl []

Other Relevant Reactions:

Erbium tris(acetylacetonate) hydrate can undergo ligand exchange reactions, where the acac ligands are replaced by other molecules. This property allows for the development of new materials with tailored properties.

The primary mechanism of interest for Erbium tris(acetylacetonate) hydrate is its luminescence. When excited by light, the Er ion undergoes electronic transitions within its f-orbitals, releasing energy in the form of visible or near-infrared light. This property makes it a potential candidate for applications in lighting and displays [].

Future Research Directions

Research on Erbium tris(acetylacetonate) hydrate is ongoing, focusing on: